Dibutanolamine
Overview
Description
Dibutanolamine, often abbreviated as DEA or DEOA, is an organic compound with the formula HN(CH2CH2OH)2 . It is a white solid at room temperature, but due to its tendencies to absorb water and supercool, it is often found in a colorless, viscous liquid state . It is polyfunctional, being a secondary amine and a diol .
Synthesis Analysis
Dibutanolamine can be synthesized from the reaction of ethylene oxide (EO) and anhydrous ammonia using a ZSM-5 zeolite catalyst modified with rare earth elements . This highly active catalyst can distinguish between diethanolamine and triethanolamine at the molecular level .Molecular Structure Analysis
Dibutanolamine is an organic compound with the formula HN(CH2CH2OH)2 . It is polyfunctional, being a secondary amine and a diol . Like other organic amines, diethanolamine acts as a weak base .Chemical Reactions Analysis
In one study, Zn(OAc)2(H2DEA) was synthesized by the reaction of zinc acetate dihydrate (Zn(OAc)2•2H2O) with diethanolamine (H2DEA), and was characterized using single-crystal X-ray structural analysis, nuclear magnetic resonance spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and elemental analysis .Physical And Chemical Properties Analysis
Dibutanolamine is a white solid at room temperature, but due to its tendencies to absorb water and supercool, it is often found in a colorless, viscous liquid state . It is soluble in water . In an aqueous solution of diethanolamine borate (DEAB), it was found that charge carriers in DEAB solutions are anions .Scientific Research Applications
Neurochemistry and Cell Proliferation
A study by Yoo et al. (2011) synthesized a derivative of α-lipoic acid, HBU-39, which strongly inhibited butyrylcholinesterase (BuChE). They explored its effects on cell proliferation and neuroblast differentiation in the hippocampal dentate gyrus of a rat model with scopolamine-induced amnesia. Results indicated that HBU-39 significantly ameliorated reductions in cell proliferation and neuroblast differentiation, suggesting its potential in improving memory functions in amnesia patients (Yoo et al., 2011).
Cardiovascular Research
Dobutamine, a synthetic catecholamine, has been studied extensively in cardiovascular research. Schranz et al. (1982) investigated its effects in children with cardiovascular failure, finding significant increases in cardiac output and index, suggesting its efficacy in treating low cardiac output syndromes (Schranz et al., 1982). Similarly, Loeb and Bredakis (1977) compared the hemodynamic effects of dobutamine and dopamine in patients with chronic low output cardiac failure, observing that dobutamine reduced left ventricular filling pressure more effectively than dopamine (Loeb & Bredakis, 1977).
Analgesic and Anesthetic Applications
Chou et al. (2019) assessed the antinociceptive effect of dibucaine and epinephrine. They found that dibucaine, in combination with epinephrine, produced a synergistic nociceptive block, and α-adrenergic receptors played a significant role in this effect. This indicates the potential of dibucaine in enhancing analgesic effects (Chou et al., 2019).
Organ Transplantation
Schnuelle et al. (2001) examined the effects of catecholamine use in organ donors on graft survival in kidney, liver, and heart transplants. Their findings suggested that optimizing the management of brain-dead organ donors, including the use of adrenergic agents, could significantly benefit graft survival (Schnuelle et al., 2001).
Hemodynamic Effects in Specific Populations
Fishburne et al. (1980) compared the effects of dobutamine and dopamine on uterine blood flow and other cardiovascular parameters in pregnant ewes. Their findings indicated that dobutamine increased heart rate and decreased uterine blood flow, with less pronounced effects on arterial pressure and uterine tonus compared to dopamine (Fishburne et al., 1980).
Renal Physiology
The impact of dopamine on systemic and regional blood flow, particularly in septic and cardiac surgery patients, has been a focus of research. Jakob et al. (2002) used dopamine to increase cardiac output and observed significant changes in splanchnic blood flow and oxygen consumption, suggesting its critical role in managing septic conditions (Jakob et al., 2002).
Scientific Research Applications of Dibutanolamine
Neurochemistry and Neurobiology
- Butyrylcholinesterase Inhibition and Neuroblast Differentiation : Yoo et al. (2011) synthesized HBU-39, an α-lipoic acid derivative, and demonstrated its strong inhibition of butyrylcholinesterase. This compound was found to ameliorate reductions in cell proliferation and neuroblast differentiation in the hippocampal dentate gyrus of a rat model with scopolamine-induced amnesia, suggesting potential applications in memory function improvement (Yoo et al., 2011).
Cardiovascular Medicine
- Hemodynamic Effects in Pediatric Patients : Schranz et al. (1982) studied the effects of dobutamine, a synthetic catecholamine, in children with low cardiac output syndromes. The study found significant increases in cardiac output and index, highlighting its role in treating pediatric cardiovascular failure (Schranz et al., 1982).
- Comparison with Dopamine in Cardiac Failure : Loeb and Bredakis (1977) compared the hemodynamic effects of dobutamine and dopamine in patients with chronic low output cardiac failure. Dobutamine showed a more favorable profile in reducing left ventricular filling pressure and improving ventricular function (Loeb & Bredakis, 1977).
Anesthesia and Analgesia
- Synergistic Analgesic Effects of Dibucaine and Epinephrine : Chou et al. (2019) explored the antinociceptive effects of dibucaine, highlighting its synergistic interaction with epinephrine and the involvement of α-adrenergic receptors in controlling the analgesic effect (Chou et al., 2019).
Organ Transplantation
- Catecholamine Application in Organ Donors : Schnuelle et al. (2001) investigated the impact of catecholamine use in organ donors on graft survival. The study indicated that the management of brain-dead organ donors, including the administration of adrenergic agents, could significantly benefit graft survival (Schnuelle et al., 2001).
Obstetrics and Gynecology
- Effects on Uterine Blood Flow in Pregnancy : Fishburne et al. (1980) compared the effects of dobutamine and dopamine on uterine blood flow and other parameters in pregnant ewes. The study highlighted the preferred use of dobutamine, which exhibits less alpha-adrenergic activity, in treating pregnant patients (Fishburne et al., 1980).
Renal Physiology
- Systemic and Regional Blood Flow in Septic and Cardiac Surgery Patients : Jakob et al. (2002) assessed the effects of dopamine on splanchnic perfusion in septic patients and post-cardiac surgery patients, suggesting a potential impairment of hepatosplanchnic metabolism despite increased regional perfusion (Jakob et al.,2002)
Safety and Hazards
properties
IUPAC Name |
1-(2-hydroxybutylamino)butan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-3-7(10)5-9-6-8(11)4-2/h7-11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIXMZWXFFHRAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCC(CC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871990 | |
Record name | 1,1'-Azanediyldi(butan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxybutylamino)butan-2-ol | |
CAS RN |
21838-75-5 | |
Record name | 1,1′-Iminobis[2-butanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21838-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021838755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Azanediyldi(butan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butanol, 1,1'-iminobis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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